1-(3-Bromobenzoyl)-3-methylpiperazine
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Overview
Description
1-(3-Bromobenzoyl)-3-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-3-methylpiperazine can be synthesized through a multi-step process involving the acylation of 3-methylpiperazine with 3-bromobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 3-methylpiperazine in an appropriate solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 3-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
Step 5: Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 3-methylpiperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3-bromobenzoic acid and 3-methylpiperazine.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
1-(3-Bromobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
3-Bromobenzoyl chloride: Used as a reagent in the synthesis of various benzoyl derivatives.
3-Bromobenzyl bromide: Another brominated benzoyl compound with different reactivity.
Uniqueness: 1-(3-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of both a bromobenzoyl group and a methyl-substituted piperazine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.
Biological Activity
1-(3-Bromobenzoyl)-3-methylpiperazine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a bromobenzoyl group, which contributes to its biological activity. The presence of the bromine atom enhances lipophilicity and may influence interactions with biological targets.
Biological Activity
Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation.
Anti-inflammatory Effects:
In vivo studies have shown that this compound can reduce inflammation in animal models. It has been observed to inhibit carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory agent. The compound's interaction with inflammatory mediators, such as nitric oxide synthase (iNOS), plays a crucial role in its efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound binds to various receptors, modulating their activity, which can lead to altered cellular responses.
- Signal Transduction Pathways: It influences key signaling pathways involved in cell survival and proliferation, particularly those related to cancer progression.
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes that are critical for tumor growth and inflammation.
Case Studies
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Anticancer Efficacy:
- A study assessed the cytotoxic effects of this compound on melanoma cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values in the micromolar range.
- Another investigation highlighted its ability to induce apoptosis through the activation of caspase pathways.
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Anti-inflammatory Activity:
- In a rat model of inflammation, administration of the compound significantly reduced paw swelling compared to control groups. This effect was linked to decreased levels of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEGAJVQBZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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